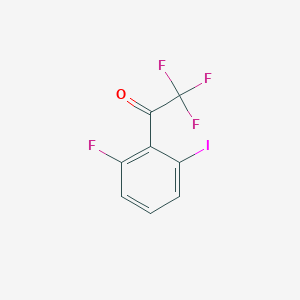
N-cyclobutyl-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-4-hydroxybenzamide is a chemical compound with the molecular formula C11H13NO2 It is a derivative of 4-hydroxybenzamide, where the amide nitrogen is substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with cyclobutylamine. The process begins with the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride. The resulting 4-hydroxybenzoyl chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-cyclobutyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The cyclobutyl group can enhance the binding affinity and specificity of the compound for its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzamide: The parent compound without the cyclobutyl substitution.
N-cyclobutylbenzamide: Similar structure but lacks the hydroxyl group.
N-cyclopropyl-4-hydroxybenzamide: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutyl-4-hydroxybenzamide is unique due to the presence of both the cyclobutyl and hydroxyl groups, which confer distinct chemical and biological properties. The cyclobutyl group provides steric bulk and rigidity, potentially enhancing the compound’s stability and binding interactions. The hydroxyl group allows for additional hydrogen bonding, which can be crucial for biological activity.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-cyclobutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c13-10-6-4-8(5-7-10)11(14)12-9-2-1-3-9/h4-7,9,13H,1-3H2,(H,12,14) |
InChI Key |
NJBDAMUZHLBHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




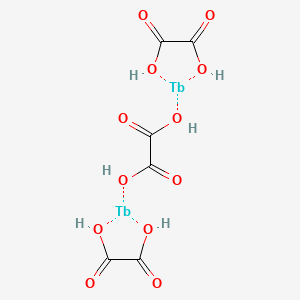

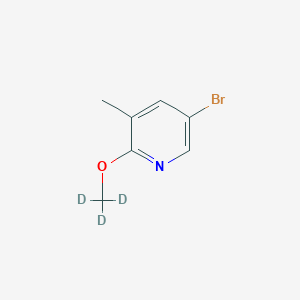
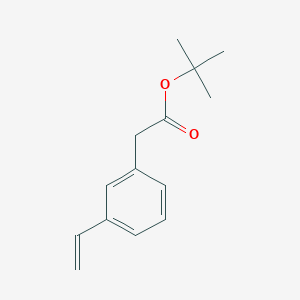

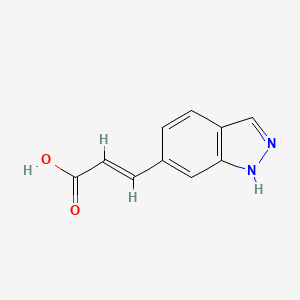

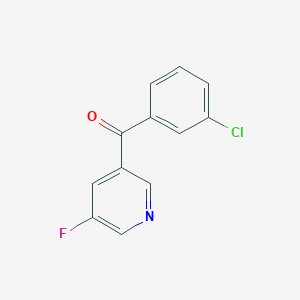

![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

